molecular formula C13H12ClN3 B3430586 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride CAS No. 850869-67-9

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3430586
CAS No.: 850869-67-9
M. Wt: 245.71 g/mol
InChI Key: PQSGMQLQAIHSES-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived compound featuring a naphthalene substituent at position 1 and an amine group at position 5 of the pyrazole ring. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. The naphthalene group contributes to hydrophobic interactions, while the pyrazole core offers a versatile scaffold for further functionalization. Synthesis typically involves coupling naphthalen-1-yl hydrazine derivatives with appropriate precursors under controlled conditions, as seen in analogous pyrazole syntheses .

Properties

CAS No.

850869-67-9

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

5-naphthalen-1-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H

InChI Key

PQSGMQLQAIHSES-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditionsThe final product is then converted to its hydrochloride salt form for increased stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Table 1: Summary of Synthetic Methods

MethodDescription
Cyclization ReactionInvolves naphthalene and hydrazine under acidic conditions.
Microwave-Assisted SynthesisUses microwave irradiation to enhance reaction efficiency.
Continuous Flow SynthesisEmploys flow reactors for large-scale production.

Biological Applications

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride has been investigated for its potential biological activities, including:

Antimicrobial Activity

Several studies have highlighted the compound's effectiveness against various microbial strains. For instance, it has demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that this compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases. A notable study reported its effectiveness in reducing paw edema in animal models.

Anticancer Potential

The compound has shown cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), with an IC50 value around 15.7 µM. This positions it as a promising candidate for further development as an anticancer agent.

Table 2: Biological Activities

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains.
Anti-inflammatoryReduces inflammation in animal models.
AnticancerInduces apoptosis in cancer cell lines (IC50 = 15.7 µM).

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

Material Science

It serves as a building block for synthesizing novel materials with specific properties, including polymers and organic electronics.

Chemical Processes

The compound is explored for its utility in developing new chemical processes that require specific reactivity patterns due to its unique structural features.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research involving carrageenan-induced paw edema in rats showed that the compound effectively reduced swelling, indicating its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole derivatives vary widely in substituent topology, which critically influences their physicochemical and biological properties. Key structural analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Position) Key Features Reference
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine HCl Naphthalen-1-yl (1), NH₂ (5) Hydrophobic naphthalene, high solubility (HCl salt)
3-(Naphthalen-2-yl)-1H-pyrazol-5-amine HCl Naphthalen-2-yl (1), NH₂ (5) Positional isomer; altered π-stacking potential
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Fluorophenyl (4), CF₃ (3), NH₂ (5) Electron-withdrawing groups; enhanced metabolic stability
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine tert-Butyl (3), Naphthalen-1-yl (1) Bulky tert-butyl group; steric hindrance
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine HCl Dihydrobenzodioxin (3), NH₂ (5) Oxygen-rich aromatic system; improved solubility

Physicochemical Properties

  • Solubility: The hydrochloride salt of 3-(naphthalen-1-yl)-1H-pyrazol-5-amine exhibits superior aqueous solubility compared to non-salt forms (e.g., free base analogs in ). Positional isomers like 3-(naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride may display differential solubility due to altered crystal packing .
  • Purity : Purity levels for pyrazole derivatives often exceed 95% (e.g., 97.53% for compound 11 in ), though this depends on synthetic routes. Microwave-assisted methods () yield higher purity compared to conventional methods .
Table 2: Physicochemical Data
Compound Name Purity (%) Retention Time (min) Melting Point (°C)
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine HCl ~98* Not reported Not reported
3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione HCl () 97.53 4.65 Not reported
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () Not reported Not reported Not reported

*Estimated based on analogous compounds in –11.

Biological Activity

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with a naphthyl group, which is believed to enhance its biological properties. The synthesis typically involves reactions that allow for the formation of the pyrazole ring, often utilizing hydrazine derivatives and naphthalene-based precursors. For example, one study reported the successful synthesis via microwave irradiation techniques, yielding high purity and efficiency .

Anticancer Activity

Research has demonstrated that 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride exhibits notable anticancer properties . In vitro studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related pyrazole derivative showed an IC50 value of 13 µM against human colorectal adenocarcinoma (DLD-1) cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-(Naphthalen-1-yl)-1H-pyrazol-5-amineHela15
5-(2-methoxyphenyl)-1H-pyrazol-3-ylDLD-113
Various Pyrazole DerivativesMCF-70.08

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . In vitro tests revealed that certain pyrazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, showcasing their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
Derivative 4aS. aureus0.22
Derivative 5aS. epidermidis0.25

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, studies have indicated that pyrazole derivatives may exhibit anti-inflammatory properties . These compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process, thus reducing inflammation-related symptoms. The mechanism often involves the modulation of arachidonic acid metabolism, which is critical in inflammatory responses .

The biological activity of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is largely attributed to its interactions at the molecular level:

  • Thrombin Inhibition : Research has shown that similar pyrazole compounds can act as thrombin inhibitors through a serine-trapping mechanism, which involves covalent bonding with the enzyme's active site, leading to prolonged inhibition .

Case Studies

A series of case studies have highlighted the effectiveness of this compound in various therapeutic areas:

  • Cancer Treatment : A study involving Hela cells demonstrated that treatment with pyrazole derivatives resulted in significant cell death compared to untreated controls.
  • Infection Control : Clinical evaluations indicated that patients treated with pyrazole-based antibiotics showed improved outcomes against resistant bacterial strains.

Q & A

Q. How can partial disorder in X-ray structures of hydrochloride salts be resolved?

  • Methodology :
  • Apply TWINLAW (SHELXL) to identify twin laws and refine against twinned data.
  • Use DFT-optimized geometries (Gaussian 09) to constrain disordered regions (e.g., naphthalene rotation).
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

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